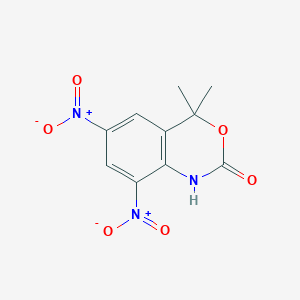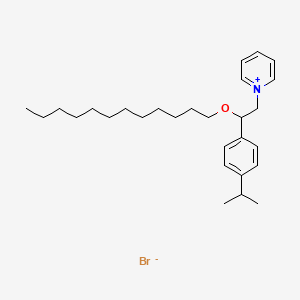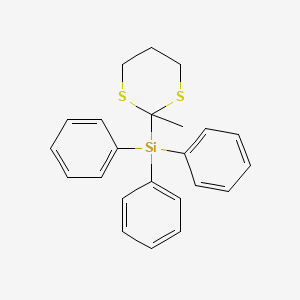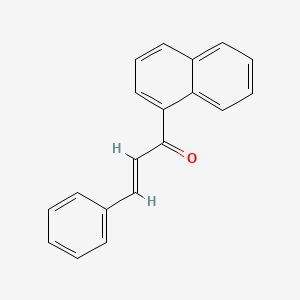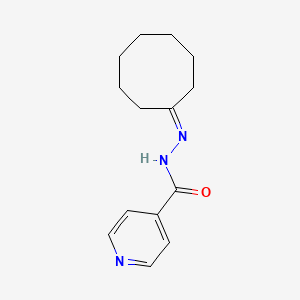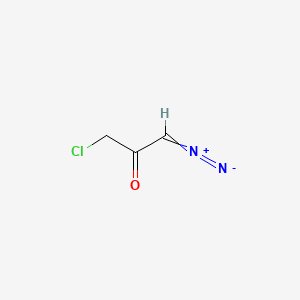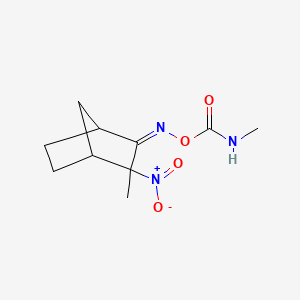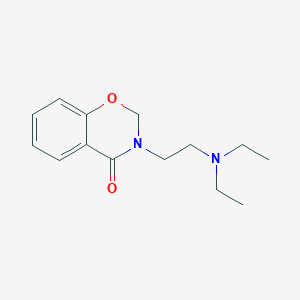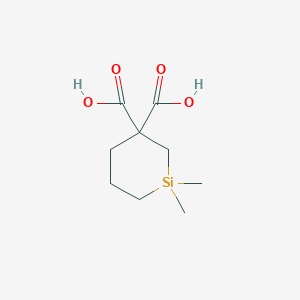
1,1-Dimethylsilinane-3,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylsilinane-3,3-dicarboxylic acid is an organosilicon compound characterized by the presence of two carboxylic acid groups attached to a silinane ring. This compound is notable for its unique structural features, which include a six-membered ring and two hydroxyl groups. The presence of silicon in the ring structure imparts distinct chemical properties that differentiate it from purely carbon-based dicarboxylic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylsilinane-3,3-dicarboxylic acid typically involves the reaction of dimethylsilane with carbon dioxide under specific conditions. One common method includes the use of a catalyst such as palladium or platinum to facilitate the reaction. The reaction is carried out under high pressure and temperature to ensure the incorporation of carbon dioxide into the silane structure, forming the dicarboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions. The use of advanced catalysts and controlled environments ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylsilinane-3,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The silicon atom in the ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated silinane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylsilinane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique silicon-containing structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1-Dimethylsilinane-3,3-dicarboxylic acid involves its interaction with various molecular targets. The silicon atom in the ring structure can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a two-carbon chain.
Malonic Acid: Contains two carboxyl groups separated by a single methylene group.
Succinic Acid: Features two carboxyl groups separated by a four-carbon chain.
Uniqueness
1,1-Dimethylsilinane-3,3-dicarboxylic acid is unique due to the presence of a silicon atom in its ring structure, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
17864-77-6 |
|---|---|
Molekularformel |
C9H16O4Si |
Molekulargewicht |
216.31 g/mol |
IUPAC-Name |
1,1-dimethylsilinane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C9H16O4Si/c1-14(2)5-3-4-9(6-14,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
KFALGHZWAOVYCB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCC(C1)(C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




